Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate
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Overview
Description
Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate typically involves the annulation of a pyridine ring to a thiazole ring. One common method involves the reaction of a thiazole derivative with a pyridine precursor under specific conditions to form the fused bicyclic structure . The reaction conditions often include the use of catalysts and solvents that facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and computational chemistry can aid in optimizing the reaction conditions for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .
Scientific Research Applications
Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in developing treatments for various diseases, including cancer and inflammatory conditions.
Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings .
Mechanism of Action
The mechanism of action of ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Thiazolopyrimidines: These compounds also feature a thiazole ring fused to another heterocycle and have similar applications in medicinal chemistry
Uniqueness
Ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and aminomethyl groups contribute to its unique reactivity and potential as a therapeutic agent .
Properties
Molecular Formula |
C14H17N3O2S |
---|---|
Molecular Weight |
291.37 g/mol |
IUPAC Name |
ethyl 3-(aminomethyl)-6-cyclopropyl-4-methyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C14H17N3O2S/c1-3-19-14(18)11-7(2)10-9(6-15)17-20-13(10)16-12(11)8-4-5-8/h8H,3-6,15H2,1-2H3 |
InChI Key |
FAIXJBHHWBUINV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C)C(=NS2)CN)C3CC3 |
Origin of Product |
United States |
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